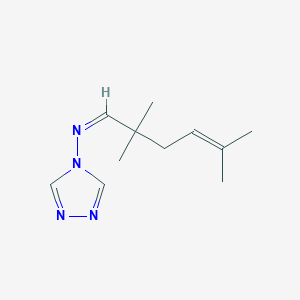

![molecular formula C19H26FN3O3 B5500647 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" often involves multiple steps, including the formation of piperazine derivatives and subsequent modifications. For example, Mehta et al. (2019) synthesized a series of piperazin-1-yl acetamide derivatives and confirmed their structures using physicochemical and spectral characteristics (Mehta et al., 2019).

Molecular Structure Analysis

The determination of the molecular structure of such compounds typically relies on techniques like NMR spectroscopy and mass spectrometry. Sobolevskaya et al. (2007) isolated new piperazine derivatives from marine actinobacteria and determined their structures using these methods (Sobolevskaya et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperazine-based compounds can vary widely depending on the functional groups present. For instance, Liu et al. (2009) synthesized piperazin-1-yl acetamides and evaluated their inotropic activities, indicating the potential for diverse chemical reactivity and biological properties (Liu et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application and are often reported as part of the synthesis and characterization process. However, specific data for "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" would require targeted experimental studies.

Chemical Properties Analysis

The chemical properties, including reactivity, potential interactions with biological molecules, and stability under various conditions, are essential for understanding the applications and safety of these compounds. Research by Zhang et al. (2005) on a related piperazine derivative explored its binding affinity and metabolic stability, providing insights into how such compounds might behave in biological systems (Zhang et al., 2005).

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The compound has been studied for its role as a selective antagonist at specific receptor sites. For example, the preclinical pharmacology and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist, which shares a similar chemical framework, were characterized to guide dose selection in clinical trials for major depressive disorder. This research highlighted the compound's high binding affinity specific to GluN2B, demonstrating efficacy in animal models and predicting safety and efficacy profiles for human trials (Garner et al., 2015).

Neurotoxicity and Safety Pharmacology

Extensive studies have been conducted to assess the safety pharmacology and neurotoxicity of compounds with a similar structure, ensuring no specific safety concerns were raised. This is crucial for advancing any pharmacological agent through the development pipeline to ensure that it does not produce adverse effects on the central nervous system or other organ systems (Garner et al., 2015).

Imaging and Diagnostic Applications

Research into compounds structurally related to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" has also extended into diagnostic imaging, particularly in the field of nuclear medicine. For instance, 18F-labeled compounds have been utilized for positron emission tomography (PET) imaging to delineate receptor distributions in the human brain, providing valuable insights into neurological diseases and disorders (Didelot et al., 2010).

Antimicrobial Applications

The antimicrobial efficacy of beta-lactam antibiotics, which share structural motifs with the compound , has been explored against various pathogens. Research focusing on the treatment of Pseudomonas infections, particularly in the context of cystic fibrosis, has revealed the potential of these compounds to serve as alternative therapeutic options against resistant strains (Mastella et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O3/c20-15-5-3-14(4-6-15)12-23-10-9-21-18(26)16(23)11-17(25)22-19(13-24)7-1-2-8-19/h3-6,16,24H,1-2,7-13H2,(H,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHAZJSMZJCQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)NC(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)